N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea
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Overview
Description
N-Ethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is a chemical compound that features a purine derivative linked to a urea moiety via a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine derivative and the butyl chain.
Formation of the Intermediate: The purine derivative is reacted with a butyl thiol under specific conditions to form the intermediate compound.
Urea Formation: The intermediate is then reacted with ethyl isocyanate to form the final product, N-Ethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea moiety or the purine ring.
Substitution: The ethyl group or the butyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-Ethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea involves its interaction with specific molecular targets. The purine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The urea group may also play a role in binding to enzymes or receptors, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N’-{4-[(9H-purin-6-yl)sulfanyl]butyl}urea: A similar compound with a different purine derivative.
N-Methyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-N’-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea is unique due to its specific combination of functional groups and its potential interactions with biological targets
Properties
CAS No. |
88090-78-2 |
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Molecular Formula |
C12H18N6OS |
Molecular Weight |
294.38 g/mol |
IUPAC Name |
1-ethyl-3-[4-(7H-purin-6-ylsulfanyl)butyl]urea |
InChI |
InChI=1S/C12H18N6OS/c1-2-13-12(19)14-5-3-4-6-20-11-9-10(16-7-15-9)17-8-18-11/h7-8H,2-6H2,1H3,(H2,13,14,19)(H,15,16,17,18) |
InChI Key |
LWUNKCVLSCUJPF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCCCCSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
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